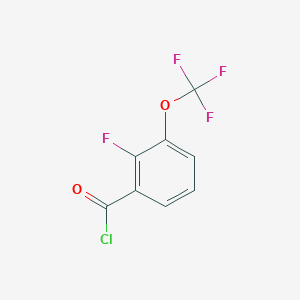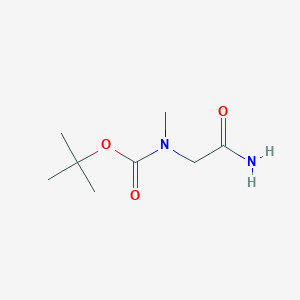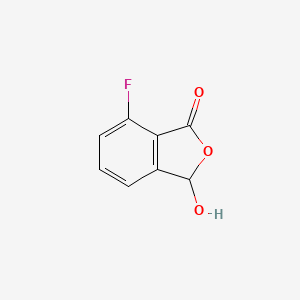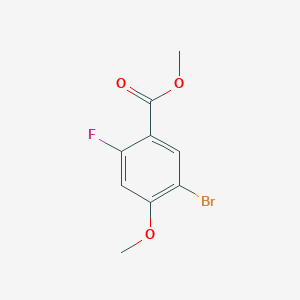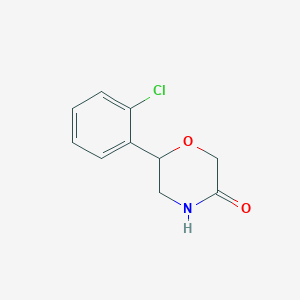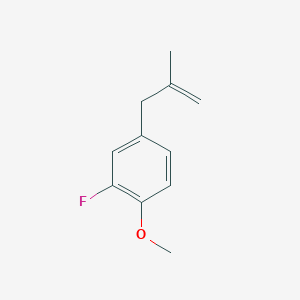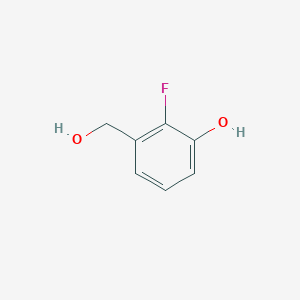
2-Fluoro-3-(hydroxymethyl)phenol
Descripción general
Descripción
2-Fluoro-3-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 and a molecular weight of 142.13 . It is a compound that is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(hydroxymethyl)phenol can be represented by the InChI code: 1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Fluoro-3-(hydroxymethyl)phenol, focusing on six unique fields:
Pharmaceutical Development
2-Fluoro-3-(hydroxymethyl)phenol is a valuable compound in pharmaceutical research due to its potential bioactivity. Its unique structure, featuring both a fluorine atom and a hydroxymethyl group, makes it a candidate for drug design and development. Researchers explore its use in synthesizing new medications, particularly those targeting specific enzymes or receptors in the body. The fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Organic Synthesis
In organic chemistry, 2-Fluoro-3-(hydroxymethyl)phenol serves as a versatile building block. Its functional groups allow for various chemical reactions, making it useful in the synthesis of more complex molecules. It is often employed in the development of new synthetic pathways and methodologies, contributing to the advancement of organic synthesis techniques .
Material Science
This compound is also explored in material science for its potential applications in developing new materials with unique properties. The presence of the fluorine atom can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation. Researchers investigate its incorporation into polymers and other materials to enhance their performance in demanding environments .
Environmental Chemistry
In environmental chemistry, 2-Fluoro-3-(hydroxymethyl)phenol is studied for its potential role in pollution control and remediation. Its chemical properties may allow it to interact with and neutralize certain pollutants. Researchers are particularly interested in its ability to degrade or transform harmful substances in the environment, contributing to cleaner and safer ecosystems .
Biochemical Research
The compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays. This helps scientists understand the mechanisms of enzyme action and the effects of fluorinated compounds on biological systems, providing insights that can lead to the development of new therapeutic strategies .
Agricultural Chemistry
In agricultural chemistry, 2-Fluoro-3-(hydroxymethyl)phenol is investigated for its potential use in developing new agrochemicals. Its properties may make it effective as a pesticide or herbicide, offering a new tool for managing agricultural pests and diseases. Researchers explore its efficacy and safety in agricultural applications, aiming to improve crop protection and yield .
Safety and Hazards
The safety data sheet for 2-Fluoro-3-(hydroxymethyl)phenol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds undergoing carbon-carbon bond formation.
Mode of Action
In the context of suzuki–miyaura coupling reactions, it’s likely that this compound acts as a boron reagent, participating in the transmetalation step of the reaction .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds, thereby affecting the structure of the organic compounds involved .
Result of Action
As a reagent in suzuki–miyaura coupling reactions, its primary effect would be the formation of new carbon-carbon bonds in the target molecules .
Propiedades
IUPAC Name |
2-fluoro-3-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHUICCOQUFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(hydroxymethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



